

# "Methyl 3-iodo-1H-indazole-6-carboxylate chemical properties"

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## Compound of Interest

**Compound Name:** Methyl 3-iodo-1H-indazole-6-carboxylate

**Cat. No.:** B1326387

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An In-depth Technical Guide to **Methyl 3-iodo-1H-indazole-6-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **Methyl 3-iodo-1H-indazole-6-carboxylate**. This indazole derivative serves as a crucial building block in medicinal chemistry and drug discovery, primarily due to the versatile reactivity of the indazole scaffold.<sup>[1][2]</sup> Indazole-containing compounds are recognized for a wide range of biological activities, including anti-inflammatory and anti-tumor properties, and are particularly prominent as kinase inhibitors in targeted cancer therapies.<sup>[1][3]</sup>

## Core Chemical Properties

**Methyl 3-iodo-1H-indazole-6-carboxylate** is a solid, often appearing as a yellow substance.<sup>[4][5]</sup> Its core structure consists of a bicyclic indazole ring, iodinated at the 3-position, with a methyl ester group at the 6-position.

## Quantitative Data Summary

The key physicochemical properties of **Methyl 3-iodo-1H-indazole-6-carboxylate** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	885518-82-1	[1][4][5][6]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> IN <sub>2</sub> O <sub>2</sub>	[1][5][6][7]
Molecular Weight	302.07 g/mol	[5][6][7]
Appearance	Yellow Solid	[4]
Boiling Point	421.4 ± 25.0 °C (Predicted)	[8]
Density	1.948 ± 0.06 g/cm <sup>3</sup> (Predicted)	[8]
pKa	10.47 ± 0.40 (Predicted)	[8]
Purity	≥95-98% (Typically by HPLC)	[6][9]
Mass Spectrometry	LC/MS (ESI) m/z: 303 (M + H) <sup>+</sup>	[4]

## Structural Identifiers

Identifier	Value	Source(s)
InChI Key	VSXHXVGWOSYULI-UHFFFAOYSA-N	[5]
SMILES	COC(=O)c1ccc2c(I)n[nH]c2c1	[5]

## Experimental Protocols

Detailed methodologies are critical for the successful synthesis and characterization of this compound. The following sections provide established protocols.

### Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate

The most common route involves the direct iodination of the precursor, Methyl 1H-indazole-6-carboxylate. Two variations of this procedure are presented below.

Protocol 1: Iodination using KOH in DMF

This procedure is noted for its high yield and straightforward execution.[4]

- Dissolution: Dissolve Methyl 1H-indazole-6-carboxylate (2.5 g, 14.2 mmol) in N,N-Dimethylformamide (DMF, 30 mL).
- Base Addition: Add potassium hydroxide (KOH, 1.8 g, 31.9 mmol) to the solution in batches.
- Iodination: Cool the mixture to 0 °C and add elemental iodine (I<sub>2</sub>, 5.4 g, 21.3 mmol).
- Reaction: Allow the reaction mixture to stir at room temperature for 1 hour, monitoring completion via Thin Layer Chromatography (TLC).
- Workup: Upon completion, pour the mixture into ice water and perform extraction twice with ethyl acetate (EtOAc).
- Washing: Combine the organic phases and wash sequentially with a 5% aqueous solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>) and then with brine.
- Isolation: Dry the organic layer and concentrate it to dryness to yield the product as a yellow solid (Expected Yield: ~93%).[4]

#### Protocol 2: Iodination using NaOH in Methanol

This method offers an alternative solvent and base system.[1]

- Dissolution: In a reaction vessel, stir and dissolve Methyl 1H-indazole-6-carboxylate (3.0 g, 17.0 mmol) and sodium hydroxide (NaOH, 0.8 g, 20.0 mmol) in methanol (50 mL).
- Iodination: At room temperature, add elemental iodine (I<sub>2</sub>, 5.2 g, 20.0 mmol) in batches over a period of 30 minutes.
- Reaction: Let the reaction proceed for 1 hour, monitoring progress by TLC.
- Workup: After the reaction is complete, evaporate the solvent under reduced pressure. Add 150 mL of water to the residue.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x 60 mL).

- **Washing:** Combine the organic extracts and wash with a saturated aqueous solution of sodium chloride (2 x 50 mL).
- **Isolation:** Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the final product.[1]

## Spectroscopic Characterization Protocol

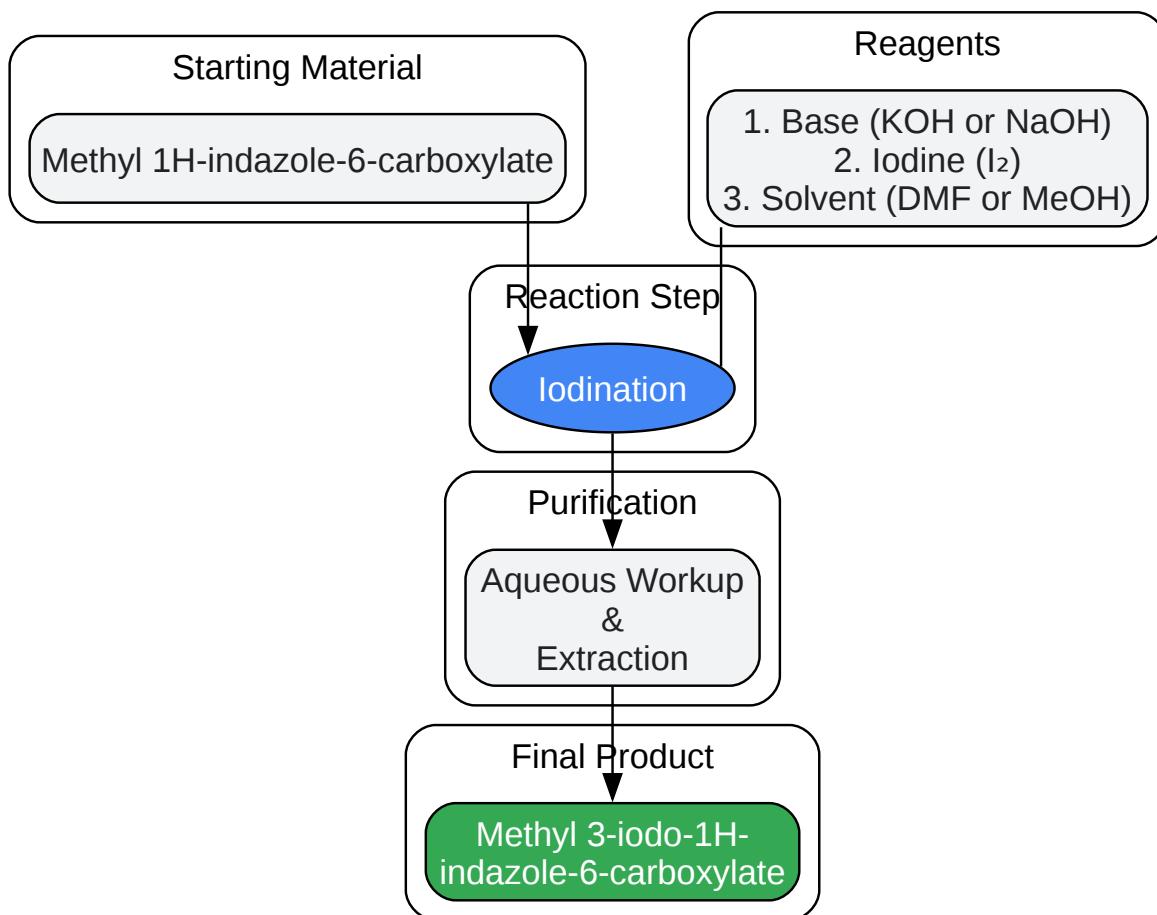
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of **Methyl 3-iodo-1H-indazole-6-carboxylate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - **Sample Preparation:** Dissolve approximately 5-10 mg of the purified solid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.[10]
  - **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.[10] For <sup>13</sup>C NMR, proton-decoupled acquisition is standard to obtain singlets for each carbon signal.[10]
- Mass Spectrometry (MS):
  - **Sample Preparation:** Prepare a dilute solution of the sample in a solvent such as methanol or acetonitrile.[3]
  - **Ionization:** Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion, typically observed as [M+H]<sup>+</sup>.[3]
  - **Mass Analysis:** Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, to confirm the elemental composition by comparing the exact mass to the theoretical mass.[3]
- Infrared (IR) Spectroscopy:
  - **Data Acquisition:** Record the IR spectrum using a spectrometer, often with a universal ATR sampling accessory.[11] Key absorptions to note would be related to N-H, C=O (ester), and aromatic C-H and C=C stretching vibrations.

# Visualized Workflows and Pathways

## Synthesis Workflow

The following diagram illustrates the general chemical synthesis pathway for **Methyl 3-iodo-1H-indazole-6-carboxylate** from its non-iodinated precursor.

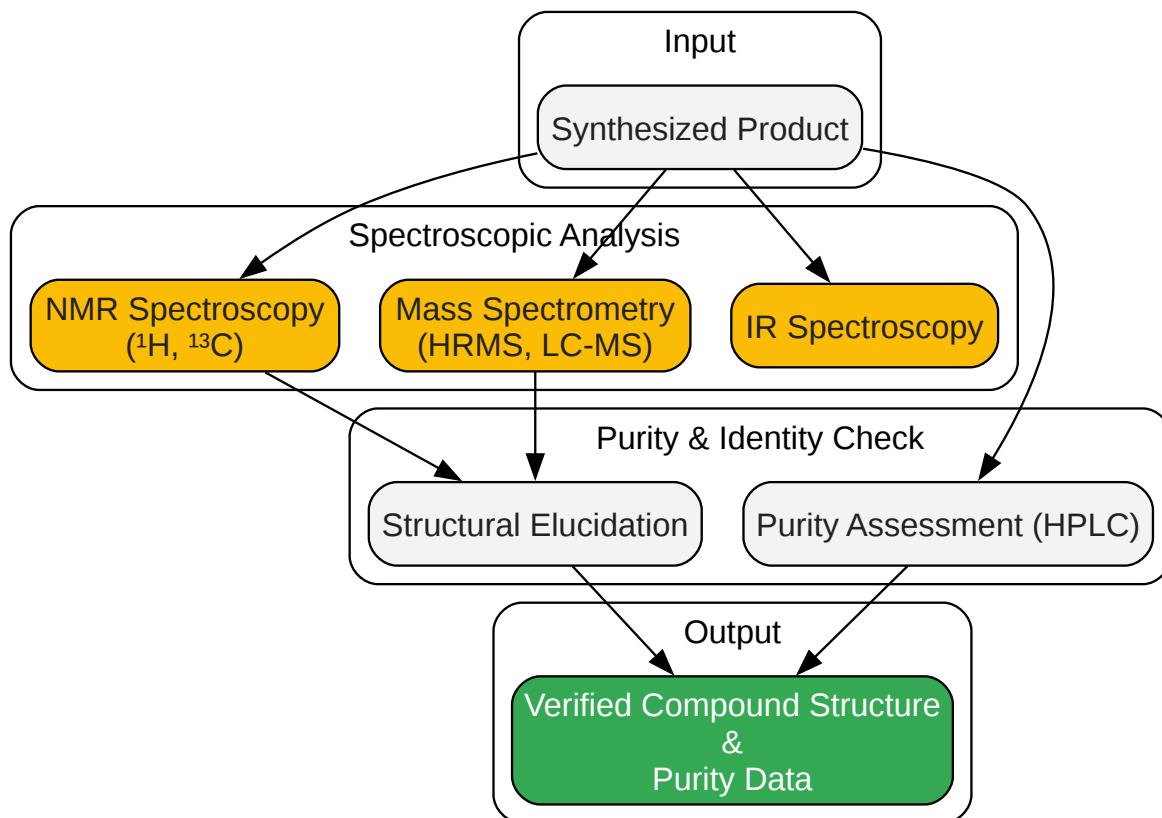


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Caption: General synthesis workflow for **Methyl 3-iodo-1H-indazole-6-carboxylate**.

## Analytical Characterization Workflow

This diagram outlines the standard experimental workflow for the structural verification and purity analysis of the synthesized compound.

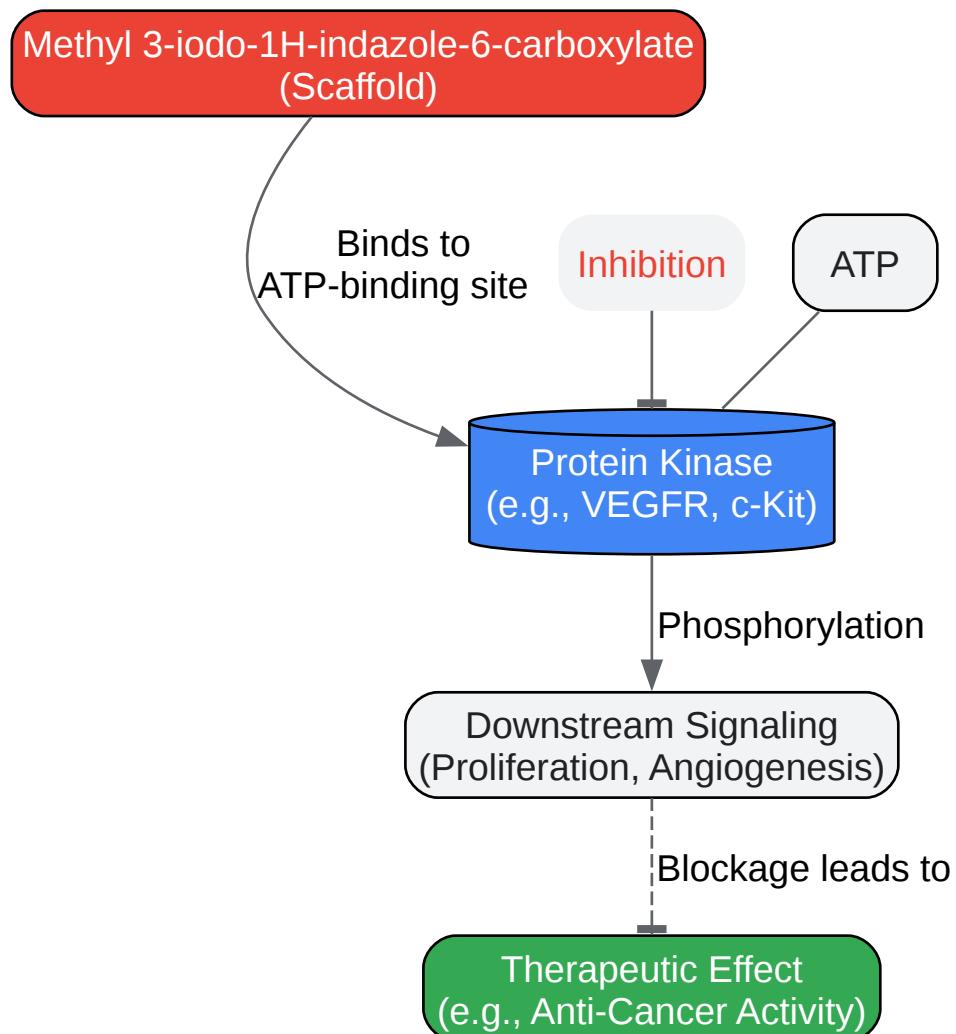


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Caption: Standard workflow for the analytical characterization of the title compound.

## Conceptual Role in Drug Development

While specific signaling pathways for this exact molecule are not widely documented, its indazole core is a well-established pharmacophore in kinase inhibitors.<sup>[3]</sup> The diagram below conceptualizes its role.



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Caption: Conceptual mechanism of indazole derivatives as kinase inhibitors in signaling pathways.

## Safety Information

It is essential to handle this chemical with appropriate safety precautions.

- Hazard Classification: Acutely Toxic (Oral, Category 4).[\[5\]](#)
- Signal Word: Warning.[\[5\]](#)
- Hazard Statement: H302 - Harmful if swallowed.[\[5\]](#)

- Pictogram: GHS07 (Exclamation Mark).[\[5\]](#)
- Storage: Store with other combustible solids (Storage Class 11).[\[5\]](#)

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